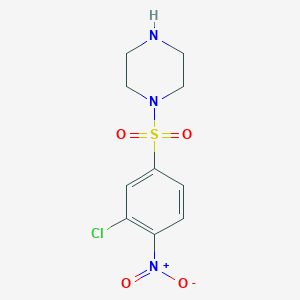
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3-chloro-4-nitro-benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 3-chloro-4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 1-(3-Chloro-4-aminobenzenesulfonyl)-piperazine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-piperidine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-morpholine
- 1-(3-Chloro-4-nitrobenzenesulfonyl)-azepane
Comparison: 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperazine ring’s flexibility and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H12ClN3O4S |
|---|---|
Poids moléculaire |
305.74 g/mol |
Nom IUPAC |
1-(3-chloro-4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12ClN3O4S/c11-9-7-8(1-2-10(9)14(15)16)19(17,18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
Clé InChI |
OQMOBVXDUNKVFT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


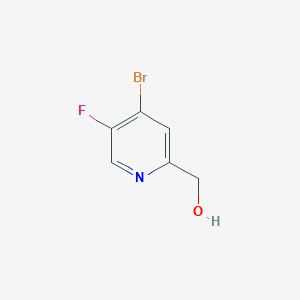
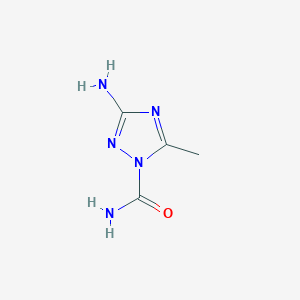

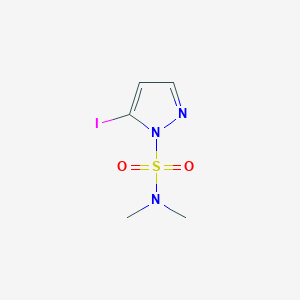
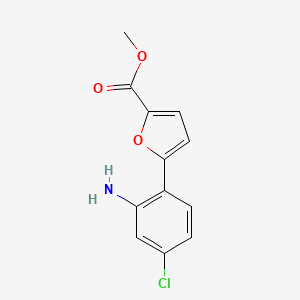
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)



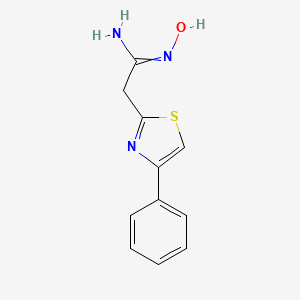
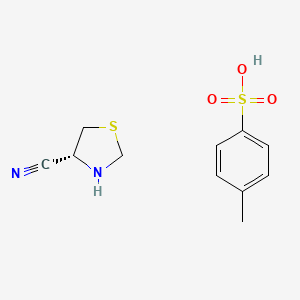
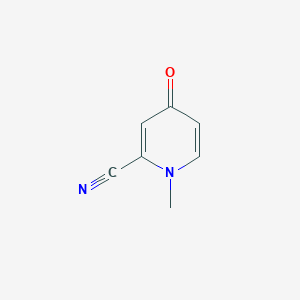

![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
